molecular formula C14H16Cl2N4O3S B2370425 1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2097884-36-9

1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2370425
CAS No.: 2097884-36-9
M. Wt: 391.27
InChI Key: BBSZFQURRGGTMO-UHFFFAOYSA-N
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Description

The compound “1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups . It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the sulfonyl, methoxymethyl, and triazole groups . The exact synthetic route would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is a saturated cyclic structure, which means it can contribute to the stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the triazole ring might participate in click reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be influenced by its molecular structure .

Scientific Research Applications

Inhibitors Against Caspase-3

1,2,3-Triazole derivatives, including the one , are significant in the development of caspase-3 inhibitors. Caspase-3 is a crucial enzyme in apoptosis, and its inhibition has potential therapeutic applications in diseases where apoptosis is dysregulated. For instance, the study by (Jiang & Hansen, 2011) showed that 1,2,3-triazoles synthesized using the Huisgen cycloaddition reaction displayed competitive inhibition against caspase-3.

Biological Activities and Drug Development

Triazole compounds, such as 1,2,4-triazoles, are recognized for their extensive biological activities. This class of compounds is a core motif in several clinical drugs with varied therapeutic applications, including antiviral, anticancer, and anticonvulsant activities. The work of (Prasad et al., 2021) highlighted the synthesis of various N-substituted pyrrolidine derivatives with a triazole ring, underscoring the versatility of triazole in drug development.

Synthesis of Fluoroalkylated and Difluoromethylated Triazoles

The ability to synthesize fluoroalkylated 1H-1,2,3-triazoles, as illustrated in the study by (Peng & Zhu, 2003), demonstrates the potential of triazole derivatives in creating novel organic compounds. These compounds, especially difluoromethylated triazoles, have applications in synthesizing new classes of compounds like gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one.

Photoluminescence and Coordination Polymers

The triazole derivatives can exhibit photoluminescent properties and form coordination polymers with metals. Studies like the one by (Bai et al., 2017) on quinoline-triazoles demonstrate their potential in developing new materials with specific optical properties.

Antimicrobial Activity

Triazole derivatives have been explored for their antimicrobial properties. Research like (Reddy et al., 2016) focused on synthesizing various triazole derivatives and evaluating their antimicrobial activity, highlighting the potential use of these compounds in addressing microbial resistance.

Anti-Cancer Activity

1,2,3-Triazole derivatives also exhibit potential in cancer therapy. For instance, (Bollikolla et al., 2020) synthesized a series of triazole derivatives and tested them against various cancer cell lines, indicating the role these compounds can play in developing new anticancer drugs.

Corrosion Inhibition

Triazole derivatives can serve as corrosion inhibitors, as shown by (Ma et al., 2017). Their ability to form complexes with metal surfaces makes them suitable for applications in protecting metals against corrosion in acidic environments.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its biological activity .

Properties

IUPAC Name

1-[1-(2,6-dichlorophenyl)sulfonylpyrrolidin-3-yl]-4-(methoxymethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O3S/c1-23-9-10-7-20(18-17-10)11-5-6-19(8-11)24(21,22)14-12(15)3-2-4-13(14)16/h2-4,7,11H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSZFQURRGGTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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